molecular formula C48H46N4O12 B15246916 2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid CAS No. 6937-19-5

2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid

Cat. No.: B15246916
CAS No.: 6937-19-5
M. Wt: 870.9 g/mol
InChI Key: MWQSXLDULCHKJX-UHFFFAOYSA-N
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Description

2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid is a complex organic compound characterized by its unique binaphthalene core structure

Preparation Methods

The synthesis of 2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the binaphthalene core, followed by the introduction of various functional groups through a series of reactions including condensation, reduction, and acylation. Industrial production methods may involve optimizing these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the benzoyl and azanediyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to interact with specific molecular targets. The hexahydroxy and azanylylidene groups play a crucial role in binding to enzymes or receptors, influencing biochemical pathways. The binaphthalene core provides structural stability and facilitates interactions with other molecules, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Compared to other similar compounds, 2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid stands out due to its unique binaphthalene core and the specific arrangement of functional groups. Similar compounds include:

  • 2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl
  • 2,2’,3,3’,4,4’-hexahydroxy-1,1’-biphenyl-6,6’-dimethanol dimethyl ether These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different chemical properties and applications.

Properties

CAS No.

6937-19-5

Molecular Formula

C48H46N4O12

Molecular Weight

870.9 g/mol

IUPAC Name

2-[[4-[[7-[8-[[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalen-1-yl]methylideneamino]benzoyl]amino]acetic acid

InChI

InChI=1S/C48H46N4O12/c1-21(2)35-29-15-23(5)37(43(59)39(29)31(41(57)45(35)61)17-49-27-11-7-25(8-12-27)47(63)51-19-33(53)54)38-24(6)16-30-36(22(3)4)46(62)42(58)32(40(30)44(38)60)18-50-28-13-9-26(10-14-28)48(64)52-20-34(55)56/h7-18,21-22,57-62H,19-20H2,1-6H3,(H,51,63)(H,52,64)(H,53,54)(H,55,56)

InChI Key

MWQSXLDULCHKJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=CC=C(C=C3)C(=O)NCC(=O)O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=C(C=C6)C(=O)NCC(=O)O)O)O)C(C)C)O)O

Origin of Product

United States

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